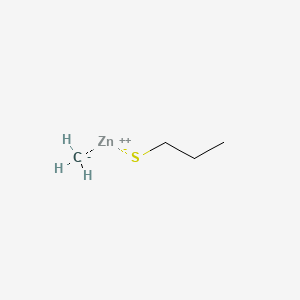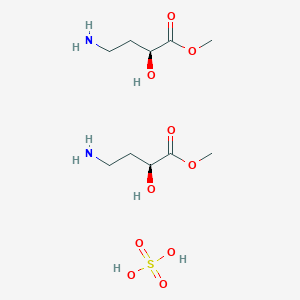
methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-4-amino-2-hydroxybutanoate; sulfuric acid is a compound that combines an amino acid derivative with sulfuric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-amino-2-hydroxybutanoate typically involves the esterification of (2S)-4-amino-2-hydroxybutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can facilitate large-scale production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-4-amino-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S)-4-amino-2-hydroxybutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (2S)-4-amino-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes, influencing metabolic processes and biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-4-amino-2-hydroxybutanoate: Similar compounds include other amino acid derivatives and esters, such as methyl (2S)-4-amino-2-hydroxybutanoate hydrochloride and methyl (2S)-4-amino-2-hydroxybutanoate nitrate.
Uniqueness
Methyl (2S)-4-amino-2-hydroxybutanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for various scientific applications.
Properties
CAS No. |
920753-46-4 |
|---|---|
Molecular Formula |
C10H24N2O10S |
Molecular Weight |
364.37 g/mol |
IUPAC Name |
methyl (2S)-4-amino-2-hydroxybutanoate;sulfuric acid |
InChI |
InChI=1S/2C5H11NO3.H2O4S/c2*1-9-5(8)4(7)2-3-6;1-5(2,3)4/h2*4,7H,2-3,6H2,1H3;(H2,1,2,3,4)/t2*4-;/m00./s1 |
InChI Key |
UIVUKRFEEGSEND-SCGRZTRASA-N |
Isomeric SMILES |
COC(=O)[C@H](CCN)O.COC(=O)[C@H](CCN)O.OS(=O)(=O)O |
Canonical SMILES |
COC(=O)C(CCN)O.COC(=O)C(CCN)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
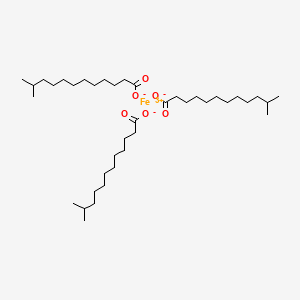
![N-[(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B12641099.png)

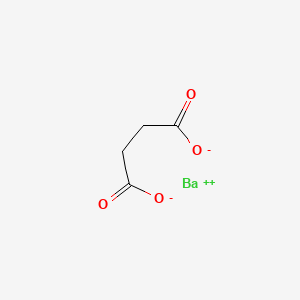
![6-(3-Bromophenyl)-3-(3,5-difluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641115.png)


![tert-Butyl 2-cyclopropyl-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B12641138.png)

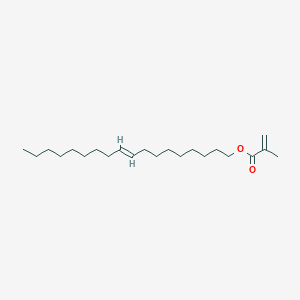
![Piperidine, 2-ethyl-1-[4-ethynyl-3-(trifluoromethyl)phenyl]-](/img/structure/B12641154.png)
